molecular formula C18H13ClN2O4 B4967042 5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide

5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide

Cat. No. B4967042
M. Wt: 356.8 g/mol
InChI Key: JLQDIKKXEWQJLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide, also known as TAK-915, is a novel compound that has been studied for its potential therapeutic applications in the treatment of cognitive impairment associated with neurological disorders such as Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of 5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide is not fully understood, but it is believed to act as a selective antagonist of the G protein-coupled receptor 40 (GPR40). GPR40 is expressed in the brain and is involved in the regulation of glucose and lipid metabolism. By blocking GPR40, this compound may improve cognitive function by modulating glucose and lipid metabolism in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models of Alzheimer's disease, this compound has been shown to increase acetylcholine release in the hippocampus, which is important for learning and memory. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide in lab experiments is its selectivity for GPR40, which reduces the likelihood of off-target effects. However, one limitation is that this compound has a relatively short half-life, which may limit its effectiveness in long-term studies.

Future Directions

There are several future directions for research on 5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide. One area of interest is the potential use of this compound in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Another area of interest is the development of more potent and selective GPR40 antagonists. Finally, further studies are needed to determine the optimal dosing and administration of this compound for therapeutic use.

Synthesis Methods

The synthesis of 5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide involves a multi-step process that includes the preparation of the starting materials and the subsequent coupling reaction. The starting materials, 4-chloroaniline and 2-methyl-4-nitrophenol, are reacted to form the intermediate 4-chloro-N-(2-methyl-4-nitrophenyl)aniline. This intermediate is then coupled with 2-furoic acid to yield this compound.

Scientific Research Applications

5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide has been extensively studied for its therapeutic potential in the treatment of cognitive impairment associated with neurological disorders. Preclinical studies have shown that this compound has a positive effect on cognitive function in animal models of Alzheimer's disease. Specifically, this compound has been shown to improve working memory and spatial learning in rats.

properties

IUPAC Name

5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4/c1-11-10-14(21(23)24)6-7-15(11)20-18(22)17-9-8-16(25-17)12-2-4-13(19)5-3-12/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQDIKKXEWQJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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